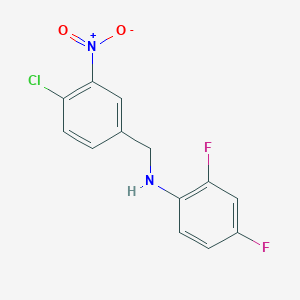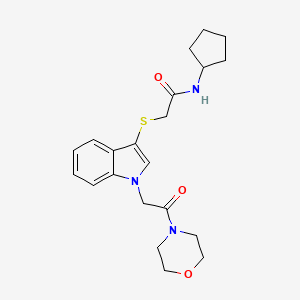
N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, also known as CPI-613, is a novel anticancer agent that has gained attention in recent years due to its potential therapeutic benefits. CPI-613 is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle, which plays a crucial role in cancer cell metabolism.
Wirkmechanismus
N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide targets the TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH). Inhibition of these enzymes leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has been shown to induce apoptosis in cancer cells while sparing normal cells. This is due to the selective targeting of the TCA cycle, which is upregulated in cancer cells. N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has also been shown to inhibit tumor growth in animal models and sensitize cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is its selective targeting of cancer cells, which makes it a promising therapeutic agent. However, its mechanism of action is complex and not fully understood, which makes it challenging to study. Additionally, the synthesis of N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is complex and may limit its availability for research purposes.
Zukünftige Richtungen
Future research on N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide should focus on further elucidating its mechanism of action and identifying potential biomarkers for patient selection. Additionally, combination therapies with other anticancer agents should be explored to enhance its therapeutic efficacy. Finally, the development of more efficient synthetic methods for N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide could increase its availability for research and clinical use.
Synthesemethoden
The synthesis of N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide involves the condensation of 2-cyclopentenone with N-(2-bromoethyl) morpholine followed by the addition of indole-3-thiol and subsequent deprotection of the morpholine group. The final product is obtained through acid-catalyzed hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of various cancers, including pancreatic, breast, and hematologic malignancies. N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has been shown to selectively target cancer cells by inhibiting the TCA cycle and inducing oxidative stress, leading to apoptosis.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-20(22-16-5-1-2-6-16)15-28-19-13-24(18-8-4-3-7-17(18)19)14-21(26)23-9-11-27-12-10-23/h3-4,7-8,13,16H,1-2,5-6,9-12,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAQTDUYJTYFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2646187.png)
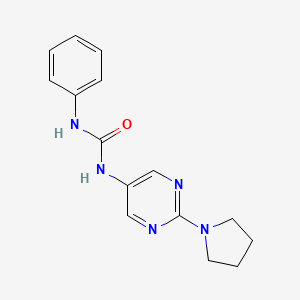
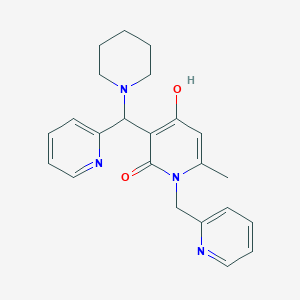
![methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2646191.png)
![6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide](/img/structure/B2646194.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2646197.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2646198.png)
![N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide](/img/structure/B2646202.png)
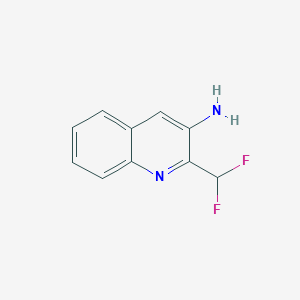
![N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2646205.png)


